molecular formula C18H15NO2 B4588747 2-(2-furylmethylene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

2-(2-furylmethylene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B4588747
M. Wt: 277.3 g/mol
InChI Key: GYVFRUAGBQYKTN-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furylmethylene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a useful research compound. Its molecular formula is C18H15NO2 and its molecular weight is 277.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.110278721 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gas Separation and Ionic Liquids

Research on ionic liquids and their application in gas separations has shown promising results, especially in the context of CO2/N2 and CO2/CH4 separations. Supported ionic liquid membranes (SILMs) have been highlighted for their superior performance compared to standard polymers under continuous flow mixed gas conditions. This suggests that compounds with specific functionalities, possibly including derivatives of carbazole or related structures, could play a role in enhancing the separation performance of SILMs through functionalization and facilitated transport mechanisms (Scovazzo, 2009).

Thermoelectric Materials

The development of thermoelectric materials, which convert temperature differences into electrical voltage and vice versa, has seen the exploration of polymer-inorganic nanocomposites. Conducting polymers such as polycarbazoles have been studied for their potential in creating high-performance, low-cost thermoelectric materials. This area of research underscores the importance of understanding the electrical and thermal properties of carbazole derivatives and similar compounds (Du et al., 2012).

Polymer Science and Conductivity

The synthesis and application of polycarbazole and its derivatives in the field of conductive polymers for electronics, such as OLEDs and memory devices, highlight the relevance of investigating the electrical properties and applications of carbazole-based materials. Research focusing on the synthesis routes and potential applications of these materials in flexible and wearable electronics suggests a broad scope for innovative uses (Bekkar et al., 2020).

Flame Retardancy in Polymers

The incorporation of flame-retardant additives into polyethylene to reduce its flammability for safer applications involves various families of compounds, including those based on phosphorus, nitrogen, and boron. Research in this area may explore the efficacy of carbazole derivatives as flame-retardant agents or synergists, considering their potential impact on the thermal stability and flame retardancy of polymeric materials (Ghomi et al., 2020).

Properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-6-methyl-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-11-4-7-16-15(9-11)14-6-5-12(18(20)17(14)19-16)10-13-3-2-8-21-13/h2-4,7-10,19H,5-6H2,1H3/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVFRUAGBQYKTN-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCC(=CC4=CC=CO4)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC3=C2CC/C(=C/C4=CC=CO4)/C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-furylmethylene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Reactant of Route 2
2-(2-furylmethylene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Reactant of Route 3
2-(2-furylmethylene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Reactant of Route 4
2-(2-furylmethylene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Reactant of Route 5
2-(2-furylmethylene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Reactant of Route 6
2-(2-furylmethylene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.